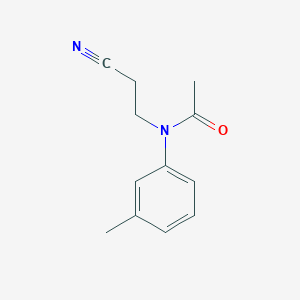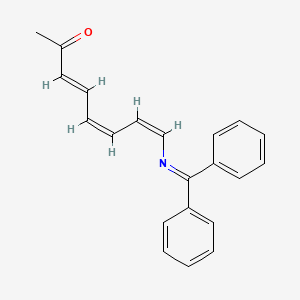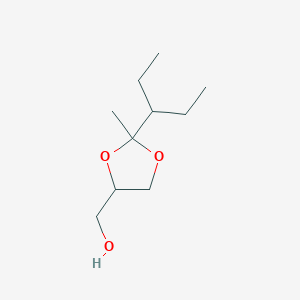
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiopyrylium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multistep organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by cyclization and aromatization processes . The reaction conditions often involve the use of heterogeneous catalysts such as SiO2.HClO4 and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho(1,2-b)pyrylium derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Naphtho(1,2-b)benzofuran derivatives: These compounds have a benzofuran ring instead of a thiopyrylium ring.
Naphtho(1,2-b)diazepine derivatives: These compounds contain a diazepine ring and have different biological activities.
Uniqueness
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is unique due to its specific ring structure and the presence of the perchlorate group, which can influence its reactivity and applications. Its distinct chemical properties make it valuable for specialized research and industrial applications.
Properties
CAS No. |
65193-67-1 |
|---|---|
Molecular Formula |
C25H19ClO4S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]thiochromen-1-ium;perchlorate |
InChI |
InChI=1S/C25H19S.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VLJJFNGMCRUEAD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[S+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

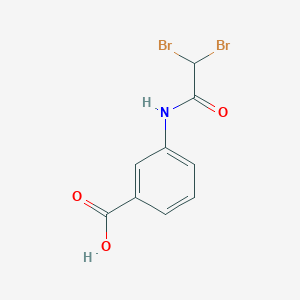
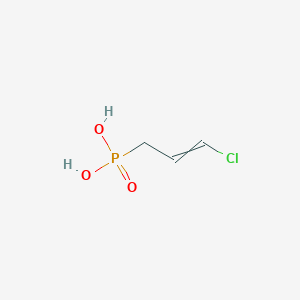
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
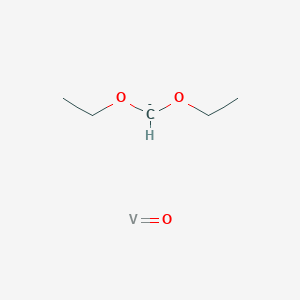
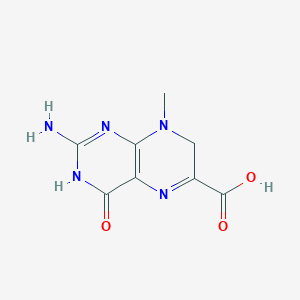
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
